4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid
Description
This compound features a benzoic acid core (C₇H₅O₂) linked via an acetamido group (-NH-C(O)-CH₂-) to a sulfanyl-substituted quinolin-2-yl moiety. The quinoline ring is substituted with a methoxy group at position 7 and a trifluoromethyl (-CF₃) group at position 4 (Figure 1). The sulfanyl bridge provides conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
4-[[2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-29-13-6-7-14-15(20(21,22)23)9-18(25-16(14)8-13)30-10-17(26)24-12-4-2-11(3-5-12)19(27)28/h2-9H,10H2,1H3,(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNHMQFXLSYKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation.
Mode of Action
It’s worth noting that similar compounds have been involved in the synthesis of various derivatives, indicating that they may interact with their targets through chemical reactions to form new compounds.
Biochemical Pathways
Similar compounds have been used in the synthesis of derivatives that inhibit certain biochemical pathways, such as those involved in cancer cell proliferation.
Comparison with Similar Compounds
The compound shares a conserved acetamido benzoic acid backbone with several analogs but differs in heterocyclic systems and substituents. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Acetamido Benzoic Acid Derivatives
Key Observations:
Heterocyclic Systems: The quinoline system in the target compound (C₂₀H₁₈F₃N₂O₅S) offers a larger aromatic surface compared to smaller heterocycles like 1,3,4-thiadiazole (Evi.9) or 1,2,4-triazole (Evi.12), which may enhance π-π stacking in biological targets. Benzothiazole-based analogs (Evi.11, 17) exhibit nitro or unsubstituted rings, contrasting with the target’s electron-donating methoxy and -CF₃ groups.
Methoxy groups (target, Evi.3) enhance aqueous solubility, critical for bioavailability.
Synthetic Routes: Multicomponent reactions (Evi.3) and telescoped processes are employed for complex heterocycles (e.g., furoquinoline derivatives), whereas sulfonamido analogs (Evi.2) use stepwise substitutions.
Analytical Data :
- HPLC retention times (Evi.2,9) and ESI-MS (Evi.9) validate purity and structural integrity across analogs.
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